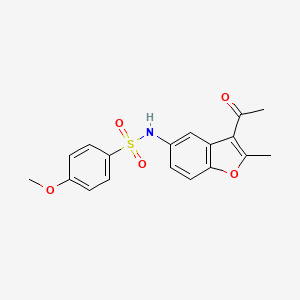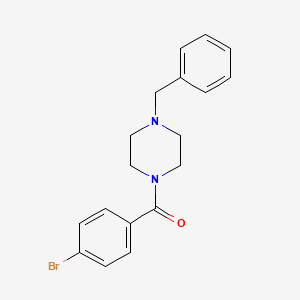![molecular formula C25H24N2O3 B3567681 N-[1-(anilinocarbonyl)-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B3567681.png)
N-[1-(anilinocarbonyl)-2-(4-isopropoxyphenyl)vinyl]benzamide
Vue d'ensemble
Description
“N-[1-(anilinocarbonyl)-2-(4-isopropoxyphenyl)vinyl]benzamide” is a complex organic compound. It contains an aniline group (a benzene ring attached to an amino group), a benzamide group (a benzene ring attached to a carboxamide group), and an isopropoxyphenyl group (a benzene ring with an isopropoxy group attached). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate benzene derivatives. The exact synthesis pathway would depend on the specific reactions used, and could involve techniques such as Friedel-Crafts acylation, nucleophilic aromatic substitution, or others. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is likely to be quite complex. It would have a large, flat, aromatic region due to the benzene rings, with various functional groups attached. These groups would likely cause the molecule to have regions of differing electron density, which could affect its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The benzene rings could potentially undergo electrophilic aromatic substitution reactions, while the amide group could participate in condensation or hydrolysis reactions. The amino group could also potentially be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzene rings would likely make it relatively nonpolar and insoluble in water. The exact properties would depend on factors such as the specific arrangement of the atoms and the presence of any charges .Mécanisme D'action
Safety and Hazards
Orientations Futures
The potential future directions for research on this compound would depend on its properties and the results of initial studies. If it shows promising activity in a particular area (such as biological activity if it’s a drug), then future research could focus on optimizing its activity, studying its mechanism of action in more detail, or investigating its potential applications .
Propriétés
IUPAC Name |
N-[(E)-3-anilino-3-oxo-1-(4-propan-2-yloxyphenyl)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-18(2)30-22-15-13-19(14-16-22)17-23(25(29)26-21-11-7-4-8-12-21)27-24(28)20-9-5-3-6-10-20/h3-18H,1-2H3,(H,26,29)(H,27,28)/b23-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLAJXGEFPNMRR-HAVVHWLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-1,4-phenylenebis[N-(phenylsulfonyl)butanamide]](/img/structure/B3567600.png)

![4-{butyryl[(4-methylphenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B3567608.png)
![4-[acetyl(phenylsulfonyl)amino]-2,6-dibromophenyl acetate](/img/structure/B3567626.png)
![4-[butyryl(phenylsulfonyl)amino]-2,6-dichlorophenyl butyrate](/img/structure/B3567630.png)
![N,N'-1,4-phenylenebis{N-[(4-methylphenyl)sulfonyl]butanamide}](/img/structure/B3567638.png)
![N,N'-1,4-phenylenebis{N-[(4-chlorophenyl)sulfonyl]butanamide}](/img/structure/B3567642.png)
![N,N'-(2-chloro-1,4-phenylene)bis[N-(phenylsulfonyl)butanamide]](/img/structure/B3567644.png)
![2-[(3-chloro-1-benzothien-2-yl)carbonyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B3567661.png)

![2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3567672.png)

![4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B3567688.png)
![4-methyl-N-[1-(4-methylphenyl)-3-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B3567690.png)
